

Methyl 2-methylbenzo[d]oxazole-6-carboxylate molecular structure and weight

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Compound of Interest

Compound Name: *Methyl 2-methylbenzo[d]oxazole-6-carboxylate*

Cat. No.: *B178514*

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An In-depth Technical Guide to **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**

This technical guide provides a detailed overview of **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**, focusing on its molecular structure, weight, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

Methyl 2-methylbenzo[d]oxazole-6-carboxylate is a heterocyclic organic compound. Its structure consists of a benzene ring fused to an oxazole ring, forming the benzoxazole core. A methyl group is substituted at the 2-position of the oxazole ring, and a methyl ester group (carboxylate) is attached at the 6-position of the benzene ring.

The key identifiers and properties of this molecule are summarized below.

Table 1: Physicochemical Properties of **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**

Property	Value
Molecular Formula	C ₁₀ H ₉ NO ₃
Molecular Weight	191.19 g/mol
CAS Number	136663-23-5
InChI Key	CIGMBXJEQUHKPR-UHFFFAOYSA-N
Physical Form	Solid
Storage Conditions	Sealed in dry, 2-8°C

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-methylbenzo[d]oxazole-6-carboxylate** is not readily available in the provided search results, a general and chemically sound method can be proposed based on common synthesis strategies for 2-substituted benzoxazoles[1]. The most common approach involves the condensation and subsequent cyclization of an appropriate 2-aminophenol derivative with a carboxylic acid or its equivalent.

Objective: To synthesize **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**.

Proposed Reaction: Condensation of Methyl 4-amino-3-hydroxybenzoate with acetic anhydride.

Materials:

- Methyl 4-amino-3-hydroxybenzoate
- Acetic anhydride
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Appropriate solvents (e.g., toluene, xylene)
- Neutralizing agent (e.g., sodium bicarbonate solution)

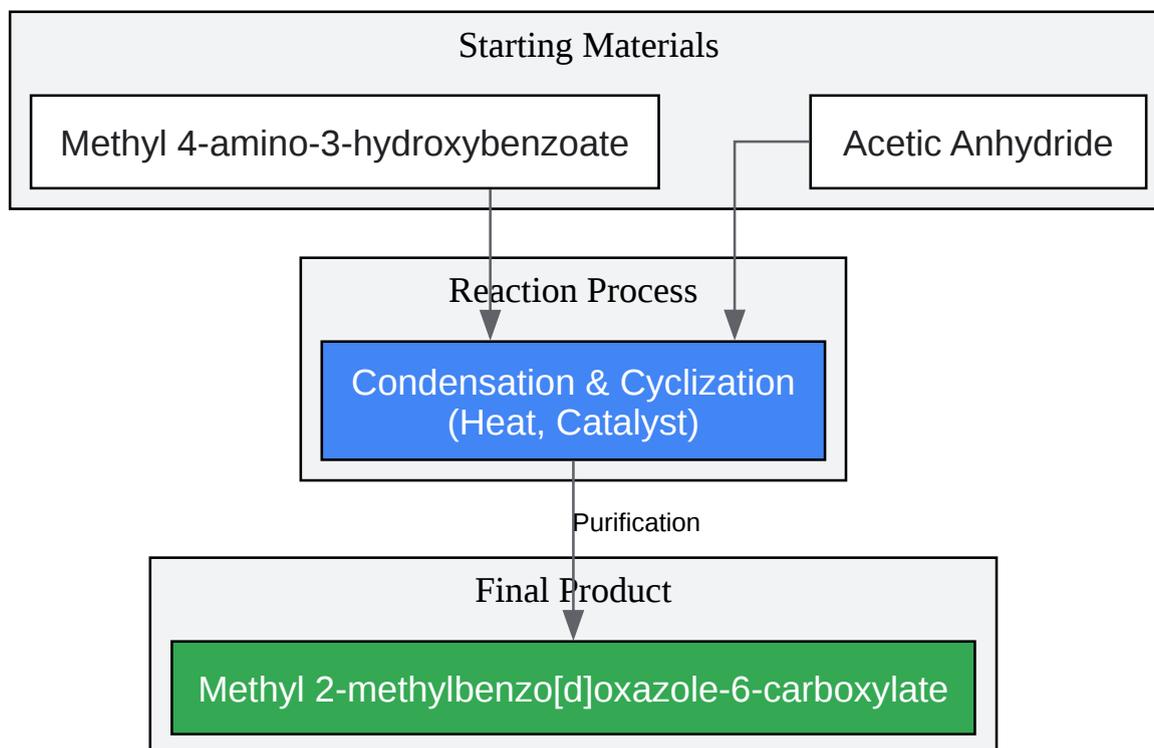
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 4-amino-3-hydroxybenzoate (1 equivalent) and a suitable solvent like toluene.
- **Acylation:** Add acetic anhydride (1.1 equivalents) to the mixture. The reaction may be heated gently to facilitate the formation of the intermediate amide.
- **Cyclization:** Introduce a dehydrating agent such as polyphosphoric acid to the reaction mixture. Heat the mixture to reflux (typically 110-140°C, depending on the solvent) for several hours to promote the intramolecular cyclization that forms the oxazole ring.
- **Work-up:** After the reaction is complete (monitored by Thin Layer Chromatography), allow the mixture to cool to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water.
- **Neutralization and Extraction:** Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
- **Purification:** Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Final Purification:** The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**.

Visualizations

The following diagram illustrates the proposed synthetic workflow for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**.



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Caption: Proposed synthesis workflow for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**.

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References

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
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